molecular formula C13H16O2 B13444469 2-(4-(sec-Butyl)phenyl)acrylic acid

2-(4-(sec-Butyl)phenyl)acrylic acid

Cat. No.: B13444469
M. Wt: 204.26 g/mol
InChI Key: DAWRRWLLCSAOFK-UHFFFAOYSA-N
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Description

2-(4-(sec-Butyl)phenyl)acrylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a phenyl ring substituted with a sec-butyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(sec-Butyl)phenyl)acrylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(sec-Butyl)benzene. This intermediate can then undergo a Heck reaction with acrylic acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by Heck coupling. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of specialized catalysts to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

2-(4-(sec-Butyl)phenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(sec-Butyl)phenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(sec-Butyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(sec-Butyl)phenyl)acrylic acid is unique due to the presence of both the sec-butyl group and the acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-butan-2-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

DAWRRWLLCSAOFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=C)C(=O)O

Origin of Product

United States

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